molecular formula C11H7ClN2O2S B13666585 4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile

4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile

Cat. No.: B13666585
M. Wt: 266.70 g/mol
InChI Key: SNGVUVRNRLHLEH-UHFFFAOYSA-N
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Description

4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7ClN2O2S It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(methylsulfonyl)quinoline-3-carbonitrile is unique due to the presence of both chloro and cyano groups, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C11H7ClN2O2S

Molecular Weight

266.70 g/mol

IUPAC Name

4-chloro-7-methylsulfonylquinoline-3-carbonitrile

InChI

InChI=1S/C11H7ClN2O2S/c1-17(15,16)8-2-3-9-10(4-8)14-6-7(5-13)11(9)12/h2-4,6H,1H3

InChI Key

SNGVUVRNRLHLEH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=NC=C(C(=C2C=C1)Cl)C#N

Origin of Product

United States

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